ALC-0315 and its Analogues: A Technical Guide for Drug Development Professionals
ALC-0315 and its Analogues: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Ionizable Lipid ALC-0315 and the Potential of its Analogues in Nucleic Acid Delivery
Introduction
The advent of mRNA-based therapeutics and vaccines has been largely enabled by sophisticated delivery systems, primarily lipid nanoparticles (LNPs). A critical component of these LNPs is the ionizable cationic lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its delivery into target cells. ALC-0315 is a prominent example of such a lipid, being a key ingredient in the Pfizer-BioNTech COVID-19 vaccine.[1][2][3] This technical guide provides a comprehensive overview of ALC-0315, including its physicochemical properties, mechanism of action, and synthesis. Furthermore, it explores the potential of ALC-0315 analogues, using a representative "analogue-4" to illustrate the possibilities for developing novel and improved nucleic acid delivery vehicles.
Core Component: ALC-0315
ALC-0315, with the IUPAC name [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate), is a synthetic ionizable aminolipid.[3][4] Its structure features a tertiary amine headgroup and two ester-linked, branched lipid tails. This unique architecture is central to its function in LNP-mediated drug delivery.
Physicochemical Properties of ALC-0315
A summary of the key quantitative data for ALC-0315 is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate) | [3][4] |
| CAS Number | 2036272-55-4 | [4][5][6] |
| Molecular Formula | C48H95NO5 | [4][5][6] |
| Molecular Weight | 766.3 g/mol | [4][6][7] |
| pKa | 6.09 | [4][5] |
| Appearance | Colorless to light yellow oily material | [3][4][6] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | [4][5] |
Mechanism of Action in mRNA Delivery
The function of ALC-0315 within an LNP is a multi-step process, intricately linked to its ionizable nature.
-
mRNA Encapsulation: At a low pH during LNP formulation, the tertiary amine of ALC-0315 becomes protonated, acquiring a positive charge.[3][7] This positive charge allows it to electrostatically interact with the negatively charged phosphate backbone of mRNA, leading to the efficient encapsulation of the nucleic acid within the lipid core of the nanoparticle.[3][8]
-
Circulation and Cellular Uptake: At physiological pH (around 7.4), ALC-0315 is largely neutral.[7] This neutrality is crucial as it minimizes interactions with anionic cell membranes and blood components, reducing cytotoxicity and prolonging circulation time.[7][9] The LNPs are then taken up by cells, typically through endocytosis.[10]
-
Endosomal Escape: Once inside the cell, the LNP is trafficked into an endosome. The endosomal compartment has an acidic environment (lower pH). In this acidic milieu, ALC-0315 becomes protonated again.[3][7] This positive charge is thought to disrupt the endosomal membrane, possibly through interactions with anionic lipids in the endosomal membrane, facilitating the release of the mRNA payload into the cytoplasm.[7][8]
-
Metabolism and Clearance: After releasing its payload, ALC-0315 is metabolized. The ester bonds in its structure are susceptible to hydrolysis, leading to the cleavage of the lipid tails.[7] This biodegradability is a key feature for ensuring the safe clearance of the lipid from the body.[2][7]
The signaling pathway for LNP-mediated mRNA delivery involving ALC-0315 can be visualized as follows:
Caption: LNP-mediated mRNA delivery pathway.
Synthesis of ALC-0315
The synthesis of ALC-0315 has been a subject of considerable interest, with various routes developed to improve yield and purity.[1][11][12] A common and patented method involves a double reductive amination reaction.[1][3]
Experimental Protocol: Reductive Amination for ALC-0315 Synthesis
This protocol is a generalized representation based on published methods.[1][3]
Materials:
-
4-Amino-1-butanol
-
2-hexyldecyl aldehyde
-
Sodium triacetoxyborohydride (STAB) or a similar reducing agent
-
Dichloromethane (DCM) as solvent
-
Acetic acid (AcOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 4-amino-1-butanol in DCM in a reaction vessel.
-
Add acetic acid to the solution.
-
Slowly add a solution of 2-hexyldecyl aldehyde in DCM to the reaction mixture. The slow addition is crucial to minimize side reactions.
-
Simultaneously, slowly add a solution of the reducing agent (e.g., STAB) in DCM.
-
Allow the reaction to proceed at room temperature with stirring for a specified time (e.g., 12-24 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the organic layer containing the product.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure ALC-0315.
The workflow for the synthesis and purification can be visualized as follows:
Caption: General workflow for ALC-0315 synthesis.
ALC-0315 Analogue-4: A Hypothetical Case Study
Research into analogues of ALC-0315 is driven by the desire to fine-tune the properties of LNPs for specific applications, potentially improving efficacy, reducing toxicity, or altering the biodistribution.[1] Analogues can be generated by modifying the lipid tails, the linker, or the headgroup. A straightforward approach to creating analogues is to use different carboxylic acids for the esterification of the diol intermediate in the synthetic route.[1]
Let's consider a hypothetical "ALC-0315 analogue-4" where the 2-hexyldecanoic acid is replaced with a different fatty acid, for instance, oleic acid.
Proposed Structure and Properties of ALC-0315 Analogue-4
| Property | Proposed Value for Analogue-4 | Rationale for Change |
| IUPAC Name | [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(oleate) | Based on using oleic acid |
| Lipid Tails | Unsaturated (C18:1) | Introduction of unsaturation |
| Potential Impact on LNP | Increased membrane fluidity, potentially altered fusogenicity | Unsaturation can affect lipid packing |
| Biodegradability | Potentially altered rate of hydrolysis | Different ester linkage |
Synthesis of ALC-0315 Analogue-4
The synthesis would follow a similar path to ALC-0315, but in the final esterification step, oleic acid would be used instead of 2-hexyldecanoic acid.
The logical relationship for designing analogues is as follows:
References
- 1. A Route to Lipid ALC‐0315: a Key Component of a COVID‐19 mRNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ALC-0315 - Wikipedia [en.wikipedia.org]
- 4. ALC-0315, 2036272-55-4 | BroadPharm [broadpharm.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. What is ALC-0315? | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. smobio.com [smobio.com]
- 10. ALC-0315 - JenKem Technology USA [jenkemusa.com]
- 11. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
